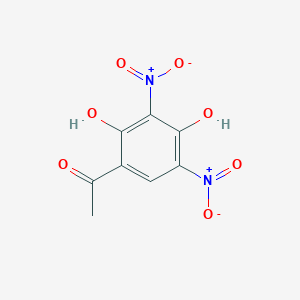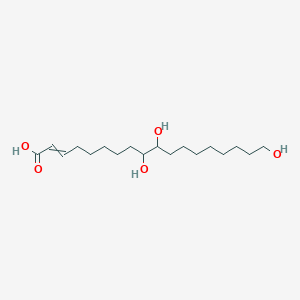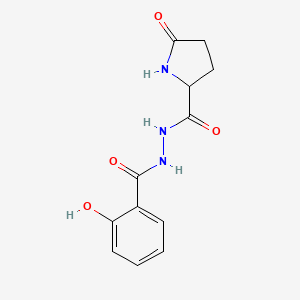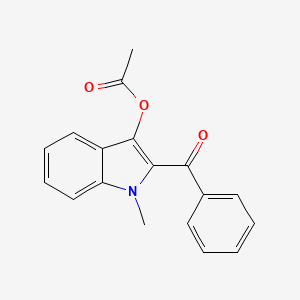![molecular formula C16H17N5S B14646242 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine CAS No. 53151-86-3](/img/structure/B14646242.png)
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a unique combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea in the presence of a catalytic quantity of p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up laboratory synthesis methods to industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in lung adenocarcinoma. It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and interactions.
Materials Science: Its complex structure and reactivity make it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine involves several molecular targets and pathways:
Caspase-3 Activation: This compound induces apoptosis by activating caspase-3, a crucial enzyme in the apoptotic pathway.
NF-κB Suppression: It inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
IL-6 Suppression: The compound also reduces the activation of IL-6, a cytokine involved in immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and have been studied for their antimalarial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Propriétés
Numéro CAS |
53151-86-3 |
|---|---|
Formule moléculaire |
C16H17N5S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-(3-iminoisoindol-1-yl)-2-piperidin-1-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c17-14-11-7-3-2-6-10(11)12(19-14)13-15(18)20-16(22-13)21-8-4-1-5-9-21/h2-3,6-7,17H,1,4-5,8-9,18H2 |
Clé InChI |
VMDHIIMGWOCLHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=C(S2)C3=NC(=N)C4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)








![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)

